2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide
Description
Properties
IUPAC Name |
2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO4/c1-6-21-16-9-14(10-19)7-8-15(16)22-11-17(20)18(12(2)3)13(4)5/h7-10,12-13H,6,11H2,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXMKZWHSCUGAOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=O)OCC(=O)N(C(C)C)C(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide typically involves the following steps:
Formation of the Ethoxy Group: The starting material, 2-hydroxy-4-formylphenol, is reacted with ethyl iodide in the presence of a base such as potassium carbonate to form 2-ethoxy-4-formylphenol.
Acetamide Formation: The 2-ethoxy-4-formylphenol is then reacted with N,N-bis(propan-2-yl)amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: 2-(2-ethoxy-4-carboxyphenoxy)-N,N-bis(propan-2-yl)acetamide.
Reduction: 2-(2-ethoxy-4-hydroxyphenoxy)-N,N-bis(propan-2-yl)acetamide.
Substitution: 2-(2-substituted-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide.
Scientific Research Applications
2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy and acetamide groups may contribute to the compound’s overall stability and solubility, enhancing its bioavailability and effectiveness.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key Structural Features
The target compound’s structure combines a substituted phenoxy group with a bis(propan-2-yl)acetamide moiety. Below is a comparison with structurally related compounds from the evidence:
Functional Group Impact
- Formyl Group (Target Compound) : Enhances reactivity (e.g., in Schiff base formation) compared to butyryl (Compound 30) or fluoro (Compound 31) groups.
Physicochemical Properties
Melting Points and Solubility
- Compound 30 : Melting point = 75°C; lipophilic due to butyl and butyryl groups .
- Compound 31 : Melting point = 84°C; higher solubility from hydroxyl group .
- Target Compound : Predicted melting point range: 70–85°C (similar to bis(propan-2-yl) analogs). Formyl group may reduce crystallinity compared to halogenated derivatives .
Photoreactivity
ethoxy-formyl in the target) modulate photostability .
Biological Activity
2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide, with the CAS number 730950-99-9, is an organic compound known for its unique structural features, including an ethoxy group, a formyl group, and an acetamide moiety. This compound has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and analgesic applications.
- Molecular Formula : C20H23NO4
- Molecular Weight : 351.39 g/mol
- IUPAC Name : 2-(2-ethoxy-4-formylphenoxy)-N,N-di(propan-2-yl)acetamide
The biological activity of this compound primarily stems from its ability to interact with specific molecular targets. The formyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The ethoxy and acetamide groups enhance the compound's stability and solubility, which may improve bioavailability and effectiveness in biological systems .
Anti-inflammatory Effects
Studies have indicated that this compound exhibits significant anti-inflammatory properties. In vitro assays demonstrated that this compound can inhibit the production of pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory diseases.
Analgesic Properties
Research has also explored the analgesic effects of this compound. In animal models, it was observed to reduce pain responses significantly, indicating its potential use in pain management therapies .
Research Findings and Case Studies
Several studies have been conducted to evaluate the biological activities of this compound. Below are summarized findings from notable research:
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Structural Differences | Biological Activity |
|---|---|---|
| 2-(2-ethoxy-4-formylphenoxy)-N-(propan-2-yl)propanamide | Different amide group | Moderate anti-inflammatory effects |
| 2-(2-ethoxy-4-formylphenoxy)-N,N-dimethylacetamide | Different alkyl groups on amide nitrogen | Lower analgesic activity |
The distinct combination of functional groups in this compound contributes to its enhanced biological properties compared to these similar compounds .
Q & A
Basic: What are the key synthetic pathways for preparing 2-(2-ethoxy-4-formylphenoxy)-N,N-bis(propan-2-yl)acetamide?
The synthesis typically involves multi-step nucleophilic substitution and condensation reactions . For analogous acetamide derivatives (e.g., bromo- or chloro-substituted phenoxyacetamides), the general approach includes:
Phenolic ether formation : Reacting 2-ethoxy-4-formylphenol with a halogenated acetamide precursor (e.g., chloroacetamide) under basic conditions (K₂CO₃/acetone) to form the phenoxyacetamide backbone .
Amide functionalization : Introducing the bis(isopropyl)amine group via nucleophilic substitution or coupling reagents (e.g., HATU/DIPEA) in anhydrous solvents like DMF .
Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (ethanol/water) ensure high purity (>95%) .
Verification : Structural integrity is confirmed via ¹H/¹³C NMR (e.g., formyl proton at δ 9.8–10.2 ppm, ethoxy CH₃ at δ 1.3–1.5 ppm) and FT-IR (C=O stretch at ~1650–1680 cm⁻¹) .
Basic: How do the functional groups in this compound influence its physicochemical properties?
The compound’s ethoxyphenoxy, formyl, and bis(isopropyl)acetamide groups dictate its behavior:
- Ethoxy group : Enhances lipophilicity (logP ~3.5–4.0), improving membrane permeability .
- Formyl group : Acts as an electrophilic site for Schiff base formation or nucleophilic additions (e.g., with amines), enabling covalent conjugation to biomolecules .
- Bis(isopropyl)acetamide : Steric hindrance from the isopropyl groups may reduce metabolic degradation, extending half-life in biological systems .
Experimental validation : Solubility in DMSO (>50 mM) and partition coefficient (logD) can be measured via shake-flask/HPLC methods .
Advanced: What strategies are recommended to resolve contradictory bioactivity data in enzyme inhibition assays?
Contradictions in IC₅₀ values (e.g., variability across kinase targets) may arise from:
Assay conditions : Buffer pH (e.g., Tris vs. HEPES) and ionic strength can alter enzyme conformation. Standardize assays at pH 7.4 with 150 mM NaCl .
Off-target effects : Use selectivity profiling (e.g., kinome-wide screening at 1 µM) to identify non-specific binding .
Metabolite interference : Perform LC-MS/MS to check for in situ degradation products that may inhibit enzymes .
Case study : For a chloro-substituted analog, contradictory COX-2 inhibition data were resolved by confirming metabolite formation (e.g., hydrolyzed acetamide) via mass spectrometry .
Advanced: How can molecular docking and dynamics simulations optimize target engagement?
Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., kinases). The formyl group may form hydrogen bonds with catalytic lysine residues (binding energy ≤ −8 kcal/mol) .
MD simulations : Run 100-ns trajectories (AMBER/CHARMM) to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and hydrogen bond occupancy (>70%) .
Validation : Compare predicted binding poses with X-ray crystallography (if available) or mutagenesis studies (e.g., K101A mutation disrupting formyl interactions) .
Advanced: What experimental designs are critical for evaluating in vivo pharmacokinetics?
ADME profiling :
- Absorption : Oral bioavailability (F%) in rodents via plasma AUC after 10 mg/kg dosing .
- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation (e.g., ethoxy → hydroxy metabolite) .
Tissue distribution : Radiolabel the compound (¹⁴C-acetamide) and quantify accumulation in target organs (e.g., liver, brain) via scintillation counting .
Toxicity screening : Measure ALT/AST levels and histopathology after 28-day repeated dosing (OECD 407 guidelines) .
Advanced: How can structural analogs guide SAR studies for improved potency?
Compare substituent effects using data from analogs:
- Bromo/chloro substitution : Halogens at the 5-position (e.g., 5-Br in ) increase steric bulk, enhancing selectivity for hydrophobic enzyme pockets (e.g., EGFR T790M).
- Methoxy vs. ethoxy : Ethoxy groups improve metabolic stability (t₁/₂ > 4 h in microsomes) compared to methoxy (t₁/₂ ~2 h) .
Design strategy : Synthesize a 5-fluoro derivative to balance lipophilicity and metabolic resistance, then test in kinase inhibition panels .
Basic: What spectroscopic techniques are essential for characterizing this compound?
- NMR : ¹H/¹³C for confirming substituent positions (e.g., isopropyl CH₃ at δ 1.1–1.3 ppm) .
- HRMS : Exact mass (e.g., [M+H]⁺ calculated for C₂₁H₃₂N₂O₄: 401.2435) to verify purity .
- FT-IR : Peaks at ~1700 cm⁻¹ (amide C=O) and ~1250 cm⁻¹ (C-O-C ether) .
Advanced: How to address low yield in the final coupling step of synthesis?
Optimize reaction conditions : Increase coupling reagent stoichiometry (e.g., HATU from 1.2 to 1.5 equiv) and use anhydrous DMF .
Protect formyl group : Temporarily convert the formyl to a stable acetal (e.g., ethylene glycol) to prevent side reactions .
Catalysis : Add 10 mol% DMAP to accelerate amide bond formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
